molecular formula C11H5Cl3N4 B13095084 5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 159331-22-3

5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13095084
CAS No.: 159331-22-3
M. Wt: 299.5 g/mol
InChI Key: SDJVJUUGSKORGC-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with chlorine atoms at the 5th and 7th positions and a 2-chlorophenyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with 2,4,6-trichloropyrimidine in the presence of a base, such as potassium carbonate, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups at the 5th and 7th positions, while oxidation or reduction may lead to the formation of various oxidized or reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for further research and development in the field of cancer therapeutics .

Properties

CAS No.

159331-22-3

Molecular Formula

C11H5Cl3N4

Molecular Weight

299.5 g/mol

IUPAC Name

5,7-dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H5Cl3N4/c12-7-4-2-1-3-6(7)8-9(13)17-11-15-5-16-18(11)10(8)14/h1-5H

InChI Key

SDJVJUUGSKORGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N3C(=NC=N3)N=C2Cl)Cl)Cl

Origin of Product

United States

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